3-(2-Bromo-5-fluorophenoxy)azetidine
Description
3-(2-Bromo-5-fluorophenoxy)azetidine is an azetidine derivative featuring a bromo-fluorinated aromatic substituent. Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and versatility in medicinal chemistry and materials science. The 2-bromo-5-fluorophenoxy group in this compound introduces steric and electronic effects that influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C9H9BrFNO |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
3-(2-bromo-5-fluorophenoxy)azetidine |
InChI |
InChI=1S/C9H9BrFNO/c10-8-2-1-6(11)3-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |
InChI Key |
OMHAYYUPWSITCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share core azetidine frameworks but differ in substituent type, position, and functional groups:
Table 1: Structural Comparison of Azetidine Derivatives
| Compound Name | CAS Number | Substituent Position & Type | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 3-(2-Bromo-4-chlorophenoxy)azetidine | 954225-69-5 | 2-Bromo, 4-chloro phenoxy | C₉H₈BrClNO | ~262.53 (calc.) | Chlorine instead of fluorine at C4 |
| 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine | 937619-34-6 | 5-Bromo, 2-fluoro benzyl | C₁₀H₁₁BrFN | 244.10 | Methyl linker instead of ether oxygen |
| 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine | N/A | 2-Bromo, 5-methoxy benzyl | C₁₁H₁₃BrNO | ~277.14 (calc.) | Methoxy group at C5; methyl linker |
| 3-(Fluoromethyl)azetidine hydrochloride | 1642298-59-6 | Fluoromethyl group | C₄H₈FClN | 140.56 | Simple fluoromethyl substitution |
Physicochemical and Electronic Properties
Table 2: Calculated and Experimental Properties
| Compound | XLogP3* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) | Complexity Index |
|---|---|---|---|---|---|
| 3-(2-Bromo-5-fluorophenoxy)azetidine | ~2.8 | 1 | 3 | ~21 | ~180 |
| 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine | 2.6 | 1 | 2 | 12 | 172 |
| 3-(2-Bromo-4-chlorophenoxy)azetidine | ~3.1 | 1 | 3 | ~21 | ~185 |
| 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine | ~2.9 | 1 | 2 | ~15 | ~190 |
*XLogP3: Predicted lipophilicity; higher values indicate greater hydrophobicity.
Key Observations:
Substituent Effects on Lipophilicity: The phenoxy-substituted derivatives (e.g., 3-(2-Bromo-4-chlorophenoxy)azetidine) exhibit higher XLogP3 values compared to benzyl-linked analogs due to reduced polarity from the ether oxygen . Methoxy groups (e.g., 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine) slightly increase hydrophilicity compared to halogens but retain moderate lipophilicity .
Methyl linkers (e.g., 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine) increase rotational freedom, which may reduce conformational rigidity compared to ether-linked analogs .
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